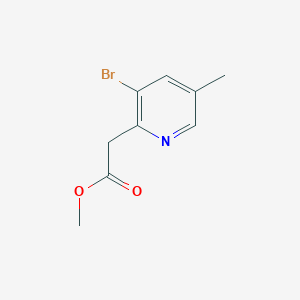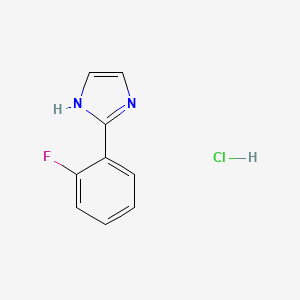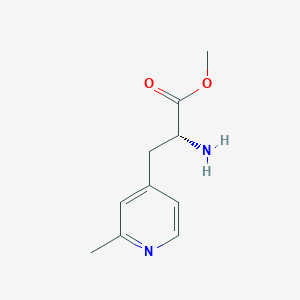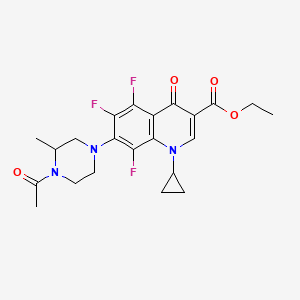
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of Gram-positive and Gram-negative bacteria. This particular compound has been studied for its potential antimicrobial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized through a Gould-Jacobs reaction, which involves the condensation of an aniline derivative with ethyl acetoacetate, followed by cyclization and oxidation.
Introduction of the fluoro groups: Fluorination is achieved using reagents such as trifluoroacetic acid or other fluorinating agents.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-(4-acetyl-3-methylpiperazin-1-yl) derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinolone core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazine ring or introducing different ester groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial properties and its mechanism of action against bacterial enzymes.
Medicine: Potential use as an antibiotic for treating bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitutions on the quinolone core and the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
属性
分子式 |
C22H24F3N3O4 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
ethyl 7-(4-acetyl-3-methylpiperazin-1-yl)-1-cyclopropyl-5,6,8-trifluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H24F3N3O4/c1-4-32-22(31)14-10-28(13-5-6-13)19-15(21(14)30)16(23)17(24)20(18(19)25)26-7-8-27(12(3)29)11(2)9-26/h10-11,13H,4-9H2,1-3H3 |
InChI 键 |
LCYUSHYCYBSCFV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)N3CCN(C(C3)C)C(=O)C)F)F)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)
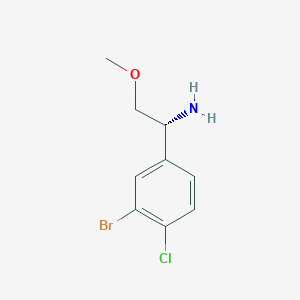
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)

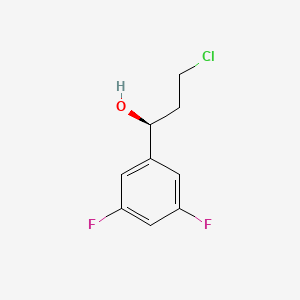
![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)
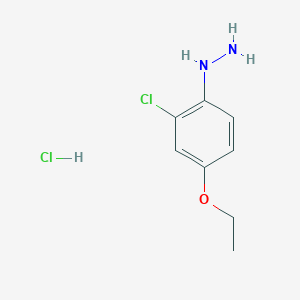
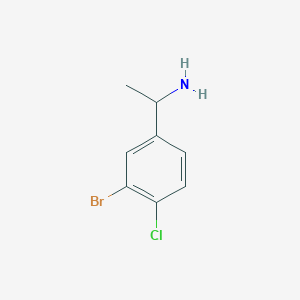
![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)
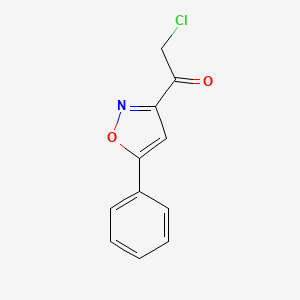
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
